An In-Depth Technical Guide to Tos-PEG3-O-C1-CH3COO: A Heterobifunctional Linker for PROTAC-mediated Targeted Protein Degradation
An In-Depth Technical Guide to Tos-PEG3-O-C1-CH3COO: A Heterobifunctional Linker for PROTAC-mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. The architecture of a PROTAC is crucial to its function, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This technical guide focuses on Tos-PEG3-O-C1-CH3COO (CAS Number: 855120-17-1) , a polyethylene glycol (PEG)-based linker integral to the synthesis and development of novel PROTACs.
This document provides a comprehensive overview of the properties of Tos-PEG3-O-C1-CH3COO, its role in PROTAC design, and detailed experimental protocols for its application in the synthesis and evaluation of PROTACs.
Physicochemical Properties of Tos-PEG3-O-C1-CH3COO
A clear understanding of the physicochemical properties of a linker is fundamental for its effective application in PROTAC design and synthesis. The key properties of Tos-PEG3-O-C1-CH3COO are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 855120-17-1 | [1][2] |
| Synonyms | PROTAC Linker 6 | [1][3] |
| Molecular Formula | C₁₆H₂₄O₈S | |
| Molecular Weight | 376.42 g/mol | [4] |
| Appearance | Varies (typically a solid or oil) | |
| Purity | ≥95% (commercially available) | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | Store at -20°C for long-term stability |
The Role of PEG Linkers in PROTAC Development
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the overall efficacy and druglike properties of the molecule. PEG linkers, such as Tos-PEG3-O-C1-CH3COO, are frequently employed in PROTAC design due to their advantageous properties.
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Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. This improved solubility can positively impact cell permeability and bioavailability.
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Flexibility and Conformation: The flexibility of the PEG chain allows the two ends of the PROTAC (the target-binding ligand and the E3 ligase-binding ligand) to adopt an optimal orientation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
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Linker Length Optimization: The length of the linker is a critical parameter that influences the efficiency of ternary complex formation and subsequent protein degradation. PEG linkers are available in various lengths, allowing for systematic optimization of this parameter during the drug discovery process.
Experimental Protocols
Synthesis of Tos-PEG3-O-C1-CH3COO
A general representation of the synthesis of a related compound, OH-PEG3-Tos (CAS 77544-68-4), involves the reaction of triethylene glycol with p-toluenesulfonyl chloride. Further modification of the terminal hydroxyl group would be required to yield Tos-PEG3-O-C1-CH3COO.
General Protocol for PROTAC Synthesis using a Heterobifunctional Linker
Tos-PEG3-O-C1-CH3COO is a heterobifunctional linker, meaning it possesses two different reactive functional groups that can be sequentially coupled to the target-binding ligand and the E3 ligase ligand. The tosyl group is an excellent leaving group, suitable for nucleophilic substitution reactions, while the methyl ester can be hydrolyzed to a carboxylic acid for amide bond formation.
Materials:
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Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)
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E3 Ligase Ligand with an amine or hydroxyl group
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Tos-PEG3-O-C1-CH3COO
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Amide coupling reagents (e.g., HATU, HOBt, EDC)
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Organic solvents (e.g., DMF, DMSO, DCM)
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Bases (e.g., DIPEA, triethylamine)
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Purification supplies (e.g., HPLC, silica gel for chromatography)
Procedure:
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Step 1: Coupling of the Target Protein Ligand to the Linker.
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Dissolve the target protein ligand (containing a nucleophile) and Tos-PEG3-O-C1-CH3COO in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
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Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution of the tosyl group.
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Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by LC-MS.
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Upon completion, purify the resulting intermediate (Target Ligand-Linker) using flash column chromatography or preparative HPLC.
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Step 2: Hydrolysis of the Methyl Ester.
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Dissolve the purified Target Ligand-Linker intermediate in a suitable solvent system (e.g., THF/water or methanol/water).
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Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester hydrolysis is complete (monitored by LC-MS).
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Acidify the reaction mixture to protonate the resulting carboxylic acid and extract the product into an organic solvent.
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Dry the organic layer and concentrate under reduced pressure to obtain the Target Ligand-Linker-Acid.
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Step 3: Amide Coupling of the E3 Ligase Ligand.
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Dissolve the Target Ligand-Linker-Acid and the E3 Ligase Ligand (containing an amine) in an anhydrous polar aprotic solvent like DMF.
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Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
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Stir the reaction at room temperature overnight.
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Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.
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Protocol for Quantifying Protein Degradation by Western Blot
Western blotting is a standard technique to assess the efficacy of a PROTAC by quantifying the reduction in the levels of the target protein.
Materials:
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Cell line expressing the target protein
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PROTAC compound
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific to the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment:
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Plate cells at a suitable density and allow them to adhere overnight.
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Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) and a vehicle control (e.g., DMSO).
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Incubate for a predetermined period (e.g., 4, 8, 16, or 24 hours).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
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Clarify the lysates by centrifugation to remove cell debris.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and then incubate with the primary antibody for the loading control.
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Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane thoroughly and add the chemiluminescent substrate.
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Data Analysis:
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Capture the chemiluminescent signal using an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the corresponding loading control band intensity.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
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Signaling Pathway and Experimental Workflow Diagrams
To visually represent the core concepts, the following diagrams have been generated using Graphviz.
Targeted Protein Degradation Pathway
Caption: PROTAC-mediated targeted protein degradation pathway.
General Experimental Workflow for PROTAC Development
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
Tos-PEG3-O-C1-CH3COO represents a valuable tool for researchers in the field of targeted protein degradation. Its PEG-based structure offers favorable properties for the construction of effective PROTACs. While specific experimental data for PROTACs utilizing this exact linker is not yet widely published, the general principles and protocols outlined in this guide provide a solid foundation for its application in the design, synthesis, and evaluation of novel protein degraders. As the field of TPD continues to expand, the systematic exploration of linkers like Tos-PEG3-O-C1-CH3COO will be crucial for unlocking the full therapeutic potential of PROTAC technology.
